molecular formula C25H27N5O3 B2404002 N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1189992-45-7

N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2404002
CAS No.: 1189992-45-7
M. Wt: 445.523
InChI Key: ATAALEVNGRYIKO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methylsulfonyl-indole moiety connected via a urea linkage.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-5-6-18(13-17(16)2)21-8-10-23-27-28-24(30(23)29-21)11-12-25(31)26-15-19-14-20(32-3)7-9-22(19)33-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAALEVNGRYIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=C(C=CC(=C4)OC)OC)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-(3,4-Dimethylphenyl)Pyridazinone

The synthesis begins with Friedel-Crafts acylation of 3,4-dimethylbenzene (3,4-dimethylphenyl) using succinic anhydride in the presence of anhydrous AlCl₃. This yields β-(3,4-dimethylbenzoyl)propionic acid. Subsequent hydrazinolysis with hydrazine hydrate (80% ethanol, reflux, 6 h) produces 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one.

Reaction Conditions :

  • Hydrazine hydrate : 1.5 equivalents
  • Solvent : Ethanol (80%)
  • Temperature : Reflux (78°C)
  • Yield : ~75%

Chlorination to 3-Chloro-6-(3,4-Dimethylphenyl)Pyridazine

Phosphorus oxychloride (POCl₃) is employed to convert the pyridazinone to 3-chloro-6-(3,4-dimethylphenyl)pyridazine. The reaction proceeds under reflux (110°C, 4 h), achieving >90% conversion.

Hydrazine Substitution

Treatment of the chlorinated intermediate with hydrazine hydrate (ethanol, 70°C, 3 h) yields 3-hydrazinyl-6-(3,4-dimethylphenyl)pyridazine. Excess hydrazine (3 equivalents) ensures complete substitution.

Cyclization toTriazolo[4,3-b]Pyridazine

Cyclization is achieved using orthoesters (e.g., triethyl orthoformate) in acetic acid under reflux (120°C, 8 h), forming the triazolopyridazine ring. This step introduces the reactive 3-position for subsequent functionalization.

Key Data :

  • Orthoester : Triethyl orthoformate (2 equivalents)
  • Catalyst : Acetic acid (neat)
  • Yield : 68%

Introduction of the Propanamide Side Chain

The propanamide moiety is installed via nucleophilic acyl substitution or coupling reactions.

Synthesis of 3-Chloropropanoyl Intermediate

Acryloyl chloride is reacted with the triazolopyridazine core (tetrahydrofuran, 0°C, 2 h) to form 3-chloro-N-[6-(3,4-dimethylphenyl)-triazolo[4,3-b]pyridazin-3-yl]propanamide. Anhydrous conditions prevent hydrolysis.

Aminolysis with 2,5-Dimethoxybenzylamine

The chloropropanoyl intermediate is treated with 2,5-dimethoxybenzylamine (2 equivalents) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equivalents) as a base (25°C, 12 h). This yields the target propanamide after purification.

Optimization Notes :

  • Solvent : DCM minimizes side reactions.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) achieves >95% purity.

Alternative Synthetic Routes

Direct Coupling via Carbodiimide Chemistry

An alternative approach involves coupling 3-[6-(3,4-dimethylphenyl)-triazolo[4,3-b]pyridazin-3-yl]propanoic acid with 2,5-dimethoxybenzylamine using EDC/HOBt in DMF.

Conditions :

  • EDC : 1.2 equivalents
  • HOBt : 1.1 equivalents
  • Yield : 82%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclization step, reducing reaction time from hours to minutes while maintaining a 70% yield.

Spectroscopic Characterization

Table 1. Key Spectroscopic Data

Parameter Value Source
¹H NMR (δ ppm) 2.25 (s, 6H, CH₃), 3.72 (s, 6H, OCH₃)
¹³C NMR (δ ppm) 169.8 (C=O), 154.2 (C=N)
HRMS (m/z) 488.1921 [M+H]⁺

Challenges and Optimization

  • Regioselectivity : Cyclization steps require strict temperature control to avoid byproducts.
  • Purification : Recrystallization from ethanol/water (3:1) improves purity to >99%.
  • Scale-Up : Batch processing under inert atmosphere (N₂) enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the urea linkage to an amine.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has been investigated for its pharmacological properties , particularly in the area of cancer treatment. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

These findings suggest that modifications in the triazole structure can enhance anti-cancer activity .

The compound has demonstrated potential anti-inflammatory and antimicrobial effects. Its structural features allow it to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. The triazole moiety is particularly significant in medicinal chemistry for enhancing the biological activity of compounds.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its reactivity allows for various chemical transformations including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can yield amines or alcohols.
  • Substitution : Nucleophilic substitution can occur at the fluorophenyl group.

These reactions are essential for developing new materials with unique properties .

Case Study 1: Anti-Cancer Activity

A study conducted on derivatives of triazole compounds showed that they exhibit significant cytotoxic effects against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The results indicated that structural modifications could lead to enhanced activity against these cancer types.

Case Study 2: Anti-Inflammatory Properties

Research has indicated that compounds similar to this compound possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(methylsulfonyl)-2-nitrobenzene: Shares the methylsulfonyl group but differs in the overall structure and functional groups.

    Methanesulfonyl chloride: A reagent used in the synthesis of sulfonyl-containing compounds.

    N-Chlorosuccinimide: Used in similar substitution reactions.

Uniqueness

N-(4-ethoxyphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is unique due to its combination of an ethoxyphenyl group and a methylsulfonyl-indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.

Molecular Formula and Structure

The molecular formula of the compound is C22H26N4O2C_{22}H_{26}N_{4}O_{2}. The structure features a triazolo-pyridazin core, which is known for its diverse pharmacological properties. The presence of methoxy and dimethylphenyl substituents may enhance its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight378.47 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring the triazolo-pyridazin moiety. For instance, compounds with structural similarities have shown significant inhibitory effects against various cancer cell lines.

  • Case Study 1 : A derivative of the triazolo-pyridazin core exhibited IC50 values of 6.2 μM against colon carcinoma HCT-116 cells, indicating potent anticancer activity .
  • Case Study 2 : Another study reported that modifications to the triazole structure enhanced cytotoxicity against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 to 43.4 μM .

Antiviral Activity

Research into N-heterocycles has revealed promising antiviral properties. Compounds with similar structures have been evaluated for their efficacy against viral targets.

  • Case Study 3 : In vitro studies demonstrated that certain triazole derivatives significantly inhibited viral replication at concentrations as low as 0.20 μM .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. The presence of specific functional groups appears to enhance their effectiveness against bacterial strains.

  • Case Study 4 : Compounds structurally related to our target molecule were tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at MIC values around 15.62 µg/mL .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with DNA/RNA : Some studies suggest that these compounds may bind to nucleic acids, disrupting replication processes in both cancerous and viral cells.

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